2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide
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Overview
Description
2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a tetrafluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions may target the pyrimidine ring or the sulfanyl linkage.
Substitution: Various substitution reactions can occur, especially involving the tetrafluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings play crucial roles in binding to these targets, while the tetrafluorophenyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,5,6-TETRAFLUOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)UREA
- 2-(4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRIMIDIN-2-YLTHIO)ACETIC ACID
Uniqueness
Compared to similar compounds, 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15F4N5OS |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(2,3,5,6-tetrafluorophenyl)acetamide |
InChI |
InChI=1S/C18H15F4N5OS/c1-3-27-9(2)10(7-24-27)13-4-5-23-18(25-13)29-8-14(28)26-17-15(21)11(19)6-12(20)16(17)22/h4-7H,3,8H2,1-2H3,(H,26,28) |
InChI Key |
QBIOCSIOWLHJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F)C |
Origin of Product |
United States |
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